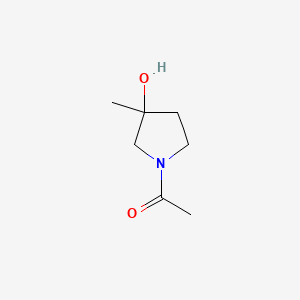

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone

Vue d'ensemble

Description

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is a heterocyclic organic compound with a molecular formula of C7H13NO2. It features a pyrrolidine ring substituted with a hydroxy and a methyl group, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone typically involves the reaction of 3-hydroxy-3-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

Oxidation: 1-(3-Oxo-3-methyl-pyrrolidin-1-YL)-ethanone.

Reduction: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanol.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. Preliminary studies suggest that compounds with similar pyrrolidine structures can act as selective inhibitors of dopamine and norepinephrine transporters, which are critical in the treatment of various psychiatric disorders .

Case Study: Dopamine Transporter Inhibition

A study focusing on related pyrrolidine derivatives demonstrated significant inhibition of dopamine transporter activity, suggesting potential therapeutic benefits for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression. The efficacy of these compounds was measured using in vitro assays that quantified their binding affinity and inhibitory potency .

Medicinal Chemistry

The compound's ability to modulate biological activity makes it a candidate for drug development. Its structural analogs have been explored for their potential as analgesics and anti-anxiety agents. The hydroxyl group in the structure is believed to enhance solubility and bioavailability, which are critical factors in drug formulation .

Case Study: Analgesic Activity

In a comparative analysis of various analogs, one derivative of this compound was found to exhibit significant analgesic properties in animal models. The study utilized the hot plate test to evaluate pain response, revealing that the compound effectively reduced pain sensitivity compared to control groups .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for further derivatization, making it valuable in creating novel pharmaceuticals or agrochemicals.

Synthesis Pathways

Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the reaction of pyrrolidine derivatives with acetylating agents under controlled conditions to yield high-purity products suitable for further application .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes.

Comparaison Avec Des Composés Similaires

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-propanone: Similar structure but with an additional carbon in the side chain.

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-butanone: Similar structure but with two additional carbons in the side chain.

Uniqueness: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, a compound featuring a pyrrolidine ring, has garnered interest in recent pharmacological studies due to its potential biological activities. This article synthesizes findings from various research studies focusing on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure consists of a pyrrolidine moiety with a hydroxyl group and an ethanone functional group. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. For instance, compounds structurally similar to this pyrrolidine derivative have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, indicating substantial antibacterial potential .

Anti-inflammatory Effects

Research has demonstrated that certain pyrrolidine derivatives can inhibit pro-inflammatory cytokines. A study evaluated the inhibitory effects on TLR3-induced expression of inflammatory genes in human small airway epithelial cells. Compounds similar to this compound exhibited significant reductions in IL-6 and CIG5 mRNA levels, suggesting a potential role in modulating inflammatory responses .

Anticancer Potential

Molecular docking studies have indicated that pyrrolidine derivatives may interact with estrogen receptors, providing insights into their anticancer properties. These interactions suggest that such compounds could inhibit breast cancer cell growth by modulating hormonal pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Cytokine Modulation : The compound may inhibit the expression of pro-inflammatory cytokines through interference with TLR signaling pathways.

- Receptor Interaction : Potential binding to estrogen receptors could explain its anticancer effects, particularly in hormone-sensitive cancers.

Study on Antimicrobial Activity

A case study evaluated the efficacy of various pyrrolidine derivatives against bacterial strains. The study found that compounds with structural similarities to this compound exhibited lower MIC values compared to standard antibiotics like ciprofloxacin, highlighting their potential as alternative antimicrobial agents .

Inflammatory Response Study

In vitro experiments demonstrated that the compound significantly reduced the expression of inflammatory markers in stimulated human cells. The results indicated a dose-dependent response, where higher concentrations led to greater inhibition of IL-6 production .

Data Table: Biological Activities of Pyrrolidine Derivatives

| Compound | Activity Type | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| This compound | Antimicrobial | 3.12 - 12.5 | N/A |

| Pyrrolidine Derivative A | Anti-inflammatory | N/A | 86% (IL-6) |

| Pyrrolidine Derivative B | Anticancer | N/A | N/A |

Propriétés

IUPAC Name |

1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-3-7(2,10)5-8/h10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUFCIJZAUZZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239573 | |

| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-58-0 | |

| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.